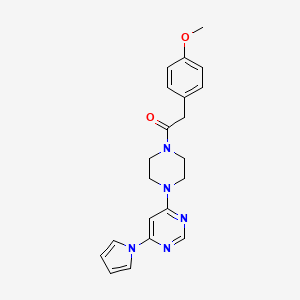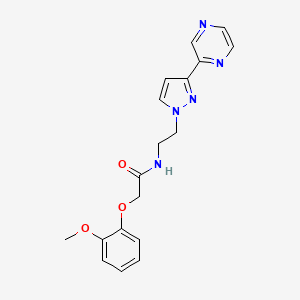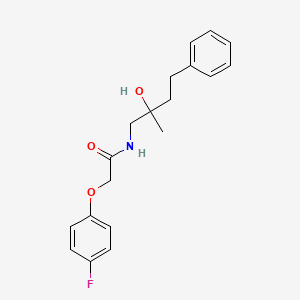
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, also known as FPHBA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and cancer progression. In
Mechanism of Action
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide selectively binds to the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and cancer progression. By binding to this receptor, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide inhibits its activation and downstream signaling pathways, leading to the observed effects on cancer cell migration and inflammation.
Biochemical and physiological effects:
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to exhibit anti-cancer and anti-inflammatory effects in vitro and in animal models. Specifically, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to inhibit cancer cell migration and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide in lab experiments is its selective antagonism towards the P2Y14 receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation of using 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Future Directions
Future research on 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide could focus on investigating its potential applications in various disease models, such as cancer and inflammation. Additionally, further studies could be conducted to optimize the synthesis method of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide to increase its yield and availability for research purposes. Finally, the development of more selective and potent P2Y14 receptor antagonists could be explored to further investigate the role of this receptor in various physiological processes.
Synthesis Methods
The synthesis of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide involves several steps, starting with the reaction of 4-fluoroanisole with 2-bromo-2-methyl-4-phenylbutyronitrile to yield 2-(4-fluorophenoxy)-N-(2-cyanopropan-2-yl)-2-methyl-4-phenylbutyramide. This intermediate is then reduced with lithium aluminum hydride to produce the desired compound, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to exhibit selective antagonism towards the P2Y14 receptor, which is involved in various physiological processes such as inflammation, immune response, and cancer progression. Therefore, this compound has potential applications in the research of these areas. For example, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to inhibit the migration of cancer cells in vitro, suggesting its potential use as an anti-cancer agent. Additionally, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIZVYHXCESFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

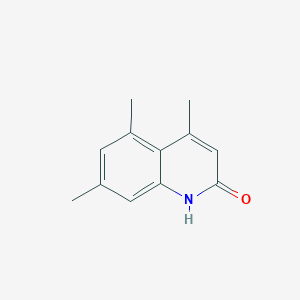
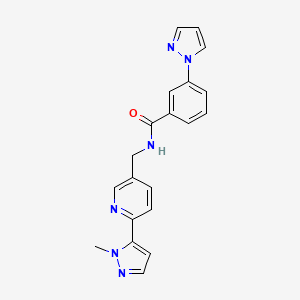
![Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968956.png)
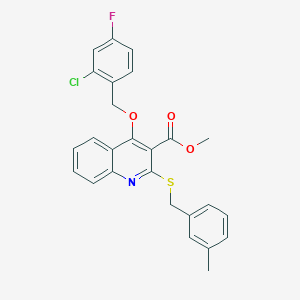

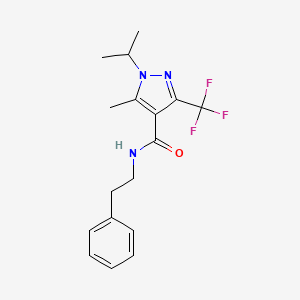
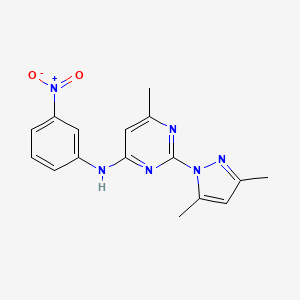
![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2968964.png)
![Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one](/img/structure/B2968965.png)
